molecular formula C10H14N2O2 B7586760 N-(1-methyl-6-oxopyridin-3-yl)butanamide

N-(1-methyl-6-oxopyridin-3-yl)butanamide

Cat. No. B7586760
M. Wt: 194.23 g/mol
InChI Key: PXYGHJZHBWDSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-6-oxopyridin-3-yl)butanamide, also known as J147, is a synthetic compound that has been found to exhibit neuroprotective and cognitive-enhancing properties. It was initially developed as a potential treatment for Alzheimer's disease, but recent studies have also suggested its potential for treating other neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of N-(1-methyl-6-oxopyridin-3-yl)butanamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons. It also appears to reduce inflammation and oxidative stress, both of which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
N-(1-methyl-6-oxopyridin-3-yl)butanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It also appears to reduce levels of amyloid beta, a protein that is known to accumulate in the brains of Alzheimer's patients.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methyl-6-oxopyridin-3-yl)butanamide in lab experiments is that it has been extensively studied and has a well-established safety profile. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body.

Future Directions

There are several potential future directions for research on N-(1-methyl-6-oxopyridin-3-yl)butanamide. One area of focus could be on optimizing its dosing and administration for clinical use. Another area of focus could be on exploring its potential for treating other neurodegenerative diseases, such as multiple sclerosis or amyotrophic lateral sclerosis (ALS). Additionally, further research could be done to better understand its mechanism of action and to identify additional pathways through which it may exert its effects.

Synthesis Methods

N-(1-methyl-6-oxopyridin-3-yl)butanamide is synthesized through a series of chemical reactions, starting with the compound curcumin. Curcumin is reacted with various other compounds, including cyclohexanone, acetic anhydride, and methylamine, to produce the final product.

Scientific Research Applications

N-(1-methyl-6-oxopyridin-3-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been found to improve cognitive function and memory in animal models of these diseases.

properties

IUPAC Name

N-(1-methyl-6-oxopyridin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-4-9(13)11-8-5-6-10(14)12(2)7-8/h5-7H,3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYGHJZHBWDSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CN(C(=O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-6-oxopyridin-3-yl)butanamide

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